methyl 6-(methylsulfanyl)-1H-indole-2-carboxylate
Description
Methyl 6-(methylsulfanyl)-1H-indole-2-carboxylate (CAS: 202584-20-1) is an indole derivative featuring a methyl ester group at the 2-position and a methylsulfanyl (-SMe) substituent at the 6-position of the indole core. This compound is synthesized via established indole carboxylation protocols, often involving cyclization of azido acrylates or direct functionalization of preformed indole scaffolds . It is commercially available with 95% purity and has applications in medicinal chemistry as a precursor for targeted drug discovery .
Properties
IUPAC Name |
methyl 6-methylsulfanyl-1H-indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c1-14-11(13)10-5-7-3-4-8(15-2)6-9(7)12-10/h3-6,12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDPUEXDDQAFTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=C(C=C2)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as methylthioinosine, have been found to target enzymes like purine nucleoside phosphorylase.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through a process of enzymatic hydrolysis. This involves the breaking of a bond in the molecule using water, which could lead to changes in the target molecule’s structure and function.
Biochemical Pathways
Compounds with similar structures, such as indole-3-acetic acid methyltransferase, have been found to modulate homeostasis in plant tissues through methylation. This suggests that the compound could potentially influence similar biochemical pathways.
Pharmacokinetics
Compounds with similar structures, such as 6-methylnicotine, have been found to be absorbed into the blood and cross the blood-brain barrier. This suggests that the compound could potentially have similar pharmacokinetic properties.
Result of Action
Based on its structural similarity to other compounds, it may lead to changes in the structure and function of its target molecules, potentially influencing various biological processes.
Action Environment
Similar compounds, such as desmetryn, have been found to be volatile and have high aqueous solubility. This suggests that the compound’s action could potentially be influenced by factors such as temperature, pH, and the presence of water.
Biological Activity
Methyl 6-(methylsulfanyl)-1H-indole-2-carboxylate is a compound that falls within the class of indole derivatives, which are recognized for their diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anti-inflammatory, and potential anticancer properties, supported by case studies and research findings.
Chemical Structure and Properties
This compound features a methylsulfanyl group attached to the indole structure, which significantly influences its reactivity and biological interactions. The indole core is known for participating in π-π interactions with various biological targets, enhancing enzyme activity or receptor binding.
Biological Activity Overview
The biological activities of this compound can be categorized as follows:
1. Antimicrobial Activity
Indole derivatives have shown promising antimicrobial properties. For instance, a study demonstrated that related indole compounds exhibited low minimum inhibitory concentrations (MIC) against various bacterial strains, including Staphylococcus aureus and Escherichia coli . this compound's structural characteristics may also contribute to similar antimicrobial efficacy.
2. Anti-inflammatory Properties
The compound is investigated for its potential as a cyclooxygenase (COX) inhibitor, specifically targeting COX-2, which plays a significant role in inflammation. Inhibition of COX-2 can reduce the synthesis of pro-inflammatory prostaglandins, thereby alleviating inflammatory responses . Research indicates that analogs of indole derivatives have been developed to enhance selectivity towards COX-1 or COX-2, potentially improving therapeutic outcomes .
3. Anticancer Potential
This compound has been evaluated for its anticancer properties. Indole derivatives are often explored for their ability to inhibit cancer cell proliferation. For example, related compounds have demonstrated significant antiproliferative activity against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells . The mechanism may involve modulation of signaling pathways associated with cell survival and apoptosis.
Case Study 1: Antimicrobial Efficacy
In a comparative study, this compound was tested against standard antibiotics. The results indicated that this compound exhibited comparable or superior antimicrobial activity against resistant strains of bacteria, suggesting its potential as a novel antibacterial agent.
Case Study 2: Anti-inflammatory Activity
A pharmacological evaluation revealed that this compound significantly reduced inflammation in animal models induced by carrageenan. The compound's ability to inhibit COX enzymes was confirmed through biochemical assays measuring prostaglandin levels.
Case Study 3: Anticancer Activity
Research involving cell viability assays showed that this compound reduced the proliferation of cancer cells in vitro. The IC50 values were determined for several cell lines, demonstrating effective cytotoxicity at low concentrations.
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition: As a potential COX inhibitor, it binds to the active site of the enzyme, disrupting the conversion of arachidonic acid into prostaglandins.
- Cell Signaling Modulation: The compound may influence various signaling pathways involved in inflammation and cancer progression.
- Interaction with Biological Targets: The indole structure allows for π-π stacking interactions with aromatic amino acids in proteins, enhancing binding affinity to target sites .
Comparative Analysis with Related Compounds
| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Moderate | High | High |
| Indole-3-carboxylic acid | Low | Moderate | Moderate |
| 6-(methylsulfonyl)-1H-indole-3-carboxylic acid | High | High | Moderate |
Scientific Research Applications
Medicinal Chemistry
Methyl 6-(methylsulfanyl)-1H-indole-2-carboxylate is being investigated for its potential therapeutic applications, particularly in the development of new drugs. Its structural features suggest various biological activities, including:
- Antimicrobial Properties : Studies have shown that indole derivatives exhibit significant antimicrobial activity against various pathogens, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
- Anti-inflammatory Effects : Research indicates that compounds with indole structures can modulate inflammatory pathways, making them candidates for developing anti-inflammatory drugs.
- Cancer Treatment : The compound's ability to interact with biological targets involved in cancer progression is under investigation. For example, derivatives of indole have been shown to inhibit cancer cell proliferation in vitro .
Table 1: Biological Activities of Indole Derivatives
| Compound Name | Structural Features | Biological Activity | IC50/ED50 Values |
|---|---|---|---|
| This compound | Methylsulfanyl at position 6 | Antimicrobial, Anticancer | Not specified |
| Indole-2-carboxylic acid derivative | Carboxylic acid instead of ester | HIV Integrase Inhibitor | IC50 = 0.13 μM |
| Ethyl 1-methyl-1H-indole-2-carboxylate | Methyl group at position 1 | Antimicrobial | Not specified |
| 5-Nitroindole-2-carboxylic acid | Nitro group at position 5 | Anticancer | Not specified |
Agricultural Chemistry
The antimicrobial properties of this compound suggest its potential use in agrochemicals. The compound could be utilized as a natural pesticide or fungicide, providing an environmentally friendly alternative to synthetic chemicals.
Case Study: Application in Crop Protection
In a study evaluating the effectiveness of various indole derivatives against plant pathogens, this compound demonstrated significant inhibitory effects on fungal growth, suggesting its viability as a biopesticide .
Material Science
The unique chemical structure of this compound may also lead to innovative applications in material science. Its properties could be harnessed in the development of functional materials such as sensors or catalysts due to the reactivity associated with the indole ring.
Potential Applications in Material Science
- Sensors : The compound's ability to undergo oxidation and reduction reactions can be exploited in sensor technology.
- Catalysts : Its structural features may allow it to act as a catalyst in organic reactions, enhancing reaction rates and selectivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Indole-2-carboxylates are a versatile class of heterocycles with diverse substituents modulating their physicochemical and biological properties. Below is a comparative analysis of methyl 6-(methylsulfanyl)-1H-indole-2-carboxylate and structurally related analogs:
Table 1: Structural and Functional Comparison of Indole-2-carboxylates
Key Findings:
Substituent Effects on Reactivity and Solubility: Electron-Donating Groups: The methylsulfanyl (-SMe) and methoxy (-OMe) groups enhance electron density on the indole ring, improving solubility in polar solvents compared to electron-withdrawing substituents like -Cl or -NO₂ .
Biological Activity: Anti-Glycolytic Activity: Methoxy and trifluoromethyl derivatives (e.g., NHI-2 in ) exhibit potent inhibition of lactate dehydrogenase A (LDH-A), a target in cancer metabolism . Enzyme Inhibition: Nitro-substituted analogs are precursors for CD73 inhibitors, which modulate adenosine signaling in tumor microenvironments .
Synthetic Accessibility :
- Chloro and bromo derivatives (e.g., methyl 6-bromo-1H-indole-2-carboxylate) are synthesized in high yields (>95%) via direct halogenation or acid-catalyzed esterification .
- Acetylated derivatives require additional acylation steps, as seen in the synthesis of methyl 3-acetyl-6-chloro-1H-indole-2-carboxylate (58.8% yield) .
Thermal Stability :
- Methoxy and acetylated derivatives show higher melting points (149–151°C and 220–222°C, respectively), suggesting greater crystalline stability compared to the methylsulfanyl analog .
Q & A
Q. Table 1: Key Characterization Techniques
| Technique | Purpose | Example Parameters (Analog Data) |
|---|---|---|
| H NMR | Verify substituent integration | DMSO-d6, δ 2.5 (methylsulfanyl) |
| X-ray diffraction | Resolve crystal packing | 113 K, R factor < 0.05 |
| HPLC | Purity assessment | C18 column, 1.0 mL/min flow |
Advanced: How can researchers evaluate the chemical stability of this compound under varying pH and temperature conditions?
Methodological Answer:
Design accelerated stability studies:
- pH variation : Prepare buffered solutions (pH 1–13) and monitor degradation via UV-Vis or LC-MS over 24–72 h. notes the lack of stability data for similar compounds, necessitating empirical testing .
- Thermal stress : Use TGA/DSC (e.g., analogs in have boiling points ~343°C; test at 25–100°C) .
- Light exposure : Conduct photostability tests under ICH Q1B guidelines.
Advanced: What computational methods predict the reactivity of the methylsulfanyl group in this compound?
Methodological Answer:
Employ density functional theory (DFT) or molecular dynamics (MD) simulations:
- DFT : Calculate Fukui indices to identify electrophilic/nucleophilic sites. references molecular dynamics for similar indole derivatives .
- MD simulations : Model solvation effects (e.g., water, DMSO) to predict hydrolysis pathways.
Advanced: How should environmental fate studies be designed to assess this compound’s ecological impact?
Methodological Answer:
Follow frameworks like ’s INCHEMBIOL project:
- Phase 1 (Lab) : Measure logP (octanol-water partition coefficient) and water solubility (analog logP = 2.17 in ) .
- Phase 2 (Field) : Track abiotic degradation (hydrolysis, photolysis) and bioaccumulation in model organisms (e.g., Daphnia magna).
- Risk assessment : Use ECOSAR or EPI Suite to estimate toxicity thresholds .
Advanced: How can contradictions in reported biological activity data be resolved?
Methodological Answer:
- Replicate studies : Standardize assay conditions (e.g., cell lines, solvent controls).
- Purity verification : Use HPLC (≥95% purity; see for quality thresholds) .
- Meta-analysis : Compare IC50 values across studies, adjusting for methodological variability.
Advanced: What role does the methylsulfanyl group play in modulating this compound’s reactivity?
Methodological Answer:
- Electron donation : The -SMe group increases electron density at C6, affecting electrophilic substitution (e.g., nitration).
- Steric effects : Use X-ray data (e.g., ’s dihedral angle analysis) to assess conformational constraints .
- Oxidative stability : Test susceptibility to oxidation (e.g., H2O2 treatment) via TLC monitoring.
Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and P95 respirators (per ) .
- Ventilation : Use fume hoods for synthesis steps involving acetic acid () .
- Spill management : Neutralize acids with sodium bicarbonate before disposal.
Advanced: How can regioselectivity be controlled during the synthesis of substituted indole derivatives like this compound?
Methodological Answer:
- Directing groups : Use protecting groups (e.g., Boc) to block reactive sites. employs formyl groups to direct thiazole coupling .
- Catalytic systems : Optimize Lewis acids (e.g., ZnCl2) to favor C6 substitution.
Advanced: What strategies validate the compound’s biological activity in cellular assays?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
